1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

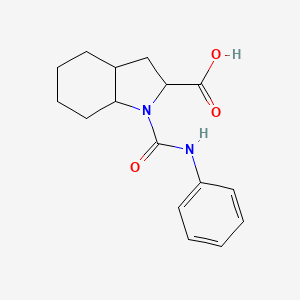

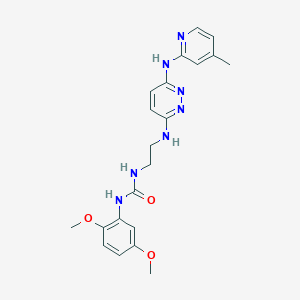

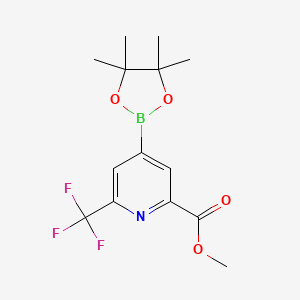

1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a chemical compound with a complex structure. It belongs to the class of indole derivatives and contains a carbamoyl group attached to an octahydroindole ring. The compound’s systematic name reflects its substituents and ring structure.

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization, carbamoylation, and ring closure. Researchers have explored various synthetic routes, such as:

- Cyclization of Indole Precursors : Starting from suitable indole derivatives, the cyclization process forms the octahydroindole ring. This step often requires specific reagents and conditions.

- Carbamoylation : Introducing the carbamoyl group involves reacting the cyclized intermediate with an appropriate carbamoylating agent.

- Ring Closure : The final step connects the carbamoyl group to the indole ring, yielding the target compound.

Molecular Structure Analysis

The molecular formula of 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is C₁₄H₁₈N₂O₂. Its three-dimensional structure reveals the arrangement of atoms, bond angles, and stereochemistry. Researchers have employed techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise structure.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:

- Hydrolysis : Cleavage of the carbamoyl group under acidic or basic conditions.

- Esterification : Reaction with alcohols to form esters.

- Amide Formation : Interaction with amines to yield amides.

- Decarboxylation : Removal of the carboxylic acid group.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point provides insight into its crystalline behavior.

- Solubility : Researchers explore its solubility in various solvents (e.g., water, organic solvents).

- Stability : Stability under different conditions (light, temperature, pH) impacts its practical use.

Safety And Hazards

- Toxicity : Assessments of acute and chronic toxicity are crucial.

- Handling Precautions : Researchers must follow safety protocols during synthesis and handling.

- Environmental Impact : Consider its impact on ecosystems and biodegradability.

Future Directions

Future research should focus on:

- Biological Activity : Investigate its pharmacological effects and potential therapeutic applications.

- Structure-Activity Relationship : Correlate structural modifications with activity.

- Formulation : Develop suitable formulations for drug delivery.

properties

IUPAC Name |

1-(phenylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-15(20)14-10-11-6-4-5-9-13(11)18(14)16(21)17-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLYGYICNXISAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)NC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2886705.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)

![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2886712.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)